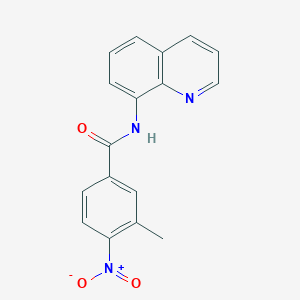
3-methyl-4-nitro-N-(quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-nitro-N-(quinolin-8-yl)benzamide is a complex organic compound that features a quinoline ring, a benzamide group, and nitro and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-(quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methylation: The addition of a methyl group, which can be achieved using methyl iodide and a base such as potassium carbonate.
Quinoline Attachment: The attachment of the quinoline ring to the benzamide structure, which can be facilitated by using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-methyl-4-nitro-N-(quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Coupling Reactions: The quinoline ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, bases like potassium carbonate.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and coupling partners like boronic acids or alkenes.
Major Products Formed
Reduction of Nitro Group: Formation of 3-methyl-4-amino-N-(quinolin-8-yl)benzamide.
Substitution of Methyl Group: Formation of various substituted benzamides.
Coupling Reactions: Formation of complex quinoline derivatives.
科学的研究の応用
3-methyl-4-nitro-N-(quinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 3-methyl-4-nitro-N-(quinolin-8-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components.
類似化合物との比較
Similar Compounds
4-methyl-N-(quinolin-8-yl)benzamide: Similar structure but lacks the nitro group.
3-methyl-4-nitro-N-(quinolin-8-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.
N-(quinolin-8-yl)benzamide: Lacks both the methyl and nitro groups.
Uniqueness
3-methyl-4-nitro-N-(quinolin-8-yl)benzamide is unique due to the presence of both the nitro and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the quinoline ring and benzamide structure provides a versatile scaffold for various applications in research and industry.
特性
IUPAC Name |
3-methyl-4-nitro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-10-13(7-8-15(11)20(22)23)17(21)19-14-6-2-4-12-5-3-9-18-16(12)14/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPQUBIPCFUQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5886256.png)

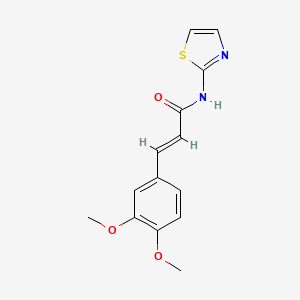
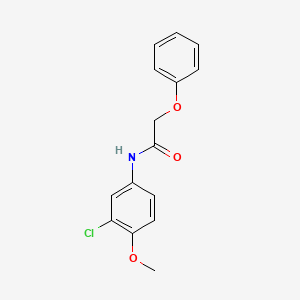
![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)
![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)

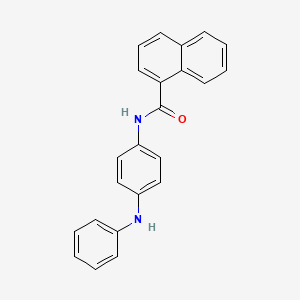
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole](/img/structure/B5886296.png)
![8-bromo-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5886307.png)
![1-propyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B5886322.png)
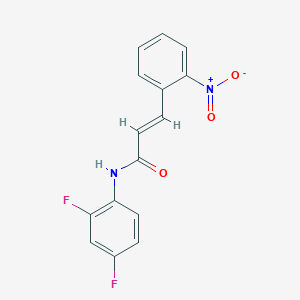
![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5886351.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)
